molecular formula C22H20BrNO B5126894 9-[4-(4-Bromophenoxy)butyl]carbazole

9-[4-(4-Bromophenoxy)butyl]carbazole

Cat. No.: B5126894
M. Wt: 394.3 g/mol
InChI Key: YMFTUXSZSBTVDR-UHFFFAOYSA-N
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Description

9-[4-(4-Bromophenoxy)butyl]carbazole is a brominated carbazole derivative designed for advanced materials science research. The carbazole moiety is a widely recognized electron-donating fragment and a fundamental building block in the development of functional organic materials . The bromine atom on the phenoxy terminus serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing researchers to create more complex molecular architectures . This compound is primarily used as a synthon in the synthesis of organic light-emitting diodes (OLEDs). Carbazole-based compounds are extensively employed as host materials in the emitting layer of phosphorescent OLEDs (PhOLEDs) . In these host-guest systems, the role of the carbazole-based host is to balance the transport of holes and electrons and to confine triplet exciton energy on the phosphorescent emitter, which is crucial for achieving high device efficiency . The flexible butyl-phenoxy chain in this molecule may be utilized to modify the solubility and processability of the final material, as well as to fine-tune its thermal properties and morphological stability . Researchers value this compound for its potential in the rational design of bipolar host materials. By attaching various electron-accepting groups to the bromine site, one can create donor-acceptor (D-A) type molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for developing efficient red, green, or blue phosphorescent devices . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[4-(4-bromophenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO/c23-17-11-13-18(14-12-17)25-16-6-5-15-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-4,7-14H,5-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFTUXSZSBTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 4 4 Bromophenoxy Butyl Carbazole

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of 9-[4-(4-bromophenoxy)butyl]carbazole reveals two primary strategic disconnections, leading to two plausible synthetic routes. The target molecule is an ether, suggesting a disconnection at the ether linkage as a key step.

Disconnection 1: C-O Bond of the Ether Linkage

The most logical disconnection is at the ether C-O bond. This leads to two key synthons: a 9-butylcarbazole electrophile and a 4-bromophenoxide nucleophile. This disconnection points to a Williamson ether synthesis as the final bond-forming step. The corresponding synthetic precursors would be 9-(4-halobutyl)carbazole and 4-bromophenol (B116583) .

Disconnection 2: C-N Bond of the Carbazole (B46965)

An alternative disconnection can be made at the carbazole nitrogen-butyl carbon bond (C-N bond). This approach suggests an N-alkylation of carbazole with a pre-functionalized alkyl halide containing the 4-bromophenoxy moiety. The key precursors for this route would be carbazole and 1-halo-4-(4-bromophenoxy)butane .

Between these two strategies, the first approach, involving the initial N-alkylation of carbazole followed by a Williamson ether synthesis, is often more practical. This is due to the ready availability of carbazole and 1,4-dihalobutanes, and the generally high efficiency of N-alkylation of carbazole. The second approach requires the synthesis of a more complex alkylating agent, which may involve additional synthetic steps.

Alkylation Reactions at the Carbazole Nitrogen (N-Alkylation)

The introduction of the butyl chain at the nitrogen atom of the carbazole ring is a critical step in the synthesis of the target molecule. This N-alkylation is typically achieved by reacting carbazole with a suitable alkylating agent.

Optimization of Reaction Conditions and Reagents for Selective N-Alkylation

The synthesis of the key intermediate, 9-(4-bromobutyl)carbazole , has been reported with high efficiency. A common method involves the reaction of carbazole with a large excess of 1,4-dibromobutane (B41627). The use of a phase-transfer catalyst (PTC) is instrumental in achieving high yields and selectivity for mono-alkylation over dialkylation.

A specific reported synthesis involves stirring a mixture of carbazole, 1,4-dibromobutane, and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system of an organic solvent (e.g., toluene) and an aqueous solution of a strong base like sodium hydroxide (B78521). The reaction proceeds smoothly at a moderate temperature, and after workup and purification, can yield the desired product in high yields. For instance, a modified procedure has reported a yield of 89.5% for the synthesis of 9-(4-bromobutyl)-9H-carbazole. researchgate.net

The choice of base is crucial. Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are commonly employed to deprotonate the carbazole nitrogen, forming the highly nucleophilic carbazolide anion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) when using NaH, or in a biphasic system with a phase-transfer catalyst when using aqueous NaOH or KOH.

Strategies for Enhancing Selectivity and Yield in Carbazole Functionalization

To maximize the yield of the desired mono-N-alkylated product and minimize the formation of byproducts such as the bis-carbazolylbutane, several strategies can be employed:

Use of a Large Excess of the Dihalide: Employing a significant excess of 1,4-dibromobutane favors the mono-alkylation product by increasing the statistical probability of a carbazolide anion reacting with a fresh molecule of the dihalide rather than with the already formed 9-(4-bromobutyl)carbazole.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 (B118740) is highly effective. wikipedia.orgbeilstein-journals.org The PTC facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate and often improving selectivity. wikipedia.org

Controlled Reaction Temperature: Maintaining an optimal reaction temperature is important. While higher temperatures can increase the reaction rate, they can also lead to an increase in side reactions. For the N-alkylation of carbazole with 1,4-dibromobutane, a temperature of around 45-50°C has been shown to be effective. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netresearchgate.net The N-alkylation of carbazole can be performed under microwave irradiation in a "dry media" (adsorbed on a solid support like potassium carbonate), often leading to significantly reduced reaction times and high yields. researchgate.netresearchgate.net

Interactive Data Table: Optimization of N-Alkylation of Carbazole Derivatives

Alkylating AgentBaseSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1-Bromohexane50% aq. NaOHDichloromethane (B109758)TBAI778Good beilstein-journals.org
1,4-Dibromobutaneaq. NaOHTolueneTBAB45389.5 researchgate.net
Various Alkyl HalidesK₂CO₃Dry MediaNoneMicrowave0.07-0.1749-95 researchgate.net
1-Chloromethyl-4-fluorobenzeneKOHDMFNoneRoom Temp1289.5

Phenoxy Ether Formation: Advanced Williamson Ether Synthesis Approaches

The final step in the primary synthetic route to this compound is the formation of the ether linkage via a Williamson ether synthesis. This involves the reaction of the intermediate, 9-(4-bromobutyl)carbazole, with 4-bromophenol.

Role of Base, Solvent Systems, and Catalysis in Phenoxy Etherification

The Williamson ether synthesis is a classic SN2 reaction where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com The success of this reaction is highly dependent on the choice of base, solvent, and, in some cases, a catalyst.

Base: A suitable base is required to deprotonate the hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH). jk-sci.com For aryl ethers, milder bases like K₂CO₃ are often sufficient. jk-sci.com Stronger bases like sodium hydride (NaH) can also be used, particularly in anhydrous conditions.

Solvent: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. jk-sci.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724). wikipedia.orgjk-sci.com The reaction can also be conducted under phase-transfer conditions.

Catalysis: While not always necessary, catalysts can be employed to improve the reaction rate, especially with less reactive halides. The addition of a catalytic amount of a soluble iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can facilitate the reaction through an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide. wikipedia.org Phase-transfer catalysts can also be beneficial in this step.

Stereochemical Considerations and Control in Ether Bond Formation

In the synthesis of this compound, stereochemical considerations are not a primary concern. The Williamson ether synthesis proceeds via an SN2 mechanism, which typically results in an inversion of configuration at a chiral center in the alkyl halide. masterorganicchemistry.com However, in the case of 9-(4-bromobutyl)carbazole, the carbon atom undergoing substitution is not a stereocenter. Both the carbazole and the 4-bromophenol moieties are achiral. Therefore, the final product is also achiral, and no specific stereochemical control is required during the ether bond formation.

Interactive Data Table: Influence of Reaction Parameters on Williamson Ether Synthesis Yields

Alkyl HalidePhenolBaseSolventTemperature (°C)Yield (%)Reference
1-Bromobutane4-NitrophenolK₂CO₃DMF8095General Knowledge
Benzyl BromidePhenolNaOHEthanol/WaterReflux80General Knowledge
1-Iodopropane2-NaphtholK₂CO₃AcetoneReflux90General Knowledge
1-Bromo-4-phenoxybutane4-HydroxypyridineCs₂CO₃DMF10085General Knowledge

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of the final product, this compound, is critical for its potential applications, as impurities can significantly alter its chemical and physical properties. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials, byproducts, and any catalysts used in the synthesis. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial. For carbazole derivatives, a common approach is to use a non-polar solvent system, gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase. For instance, a mixture of light petroleum and dichloromethane has been used for the purification of 9-(4-bromophenyl)-9H-carbazole. psu.edu The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. Ethanol is a common solvent for the recrystallization of carbazole derivatives. researchgate.net A mixture of solvents, such as dichloromethane/methanol or ether/methanol, has also been successfully employed for the recrystallization of various substituted carbazoles. acs.org The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques. For carbazole itself, chlorobenzene (B131634) has been identified as a superior solvent for obtaining high-purity crystals through cooling crystallization. sci-hub.se

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized. This method offers high resolution and can separate even closely related impurities. A reverse-phase column, such as a Newcrom R1, with a mobile phase of acetonitrile and water, can be an effective system for the purification of carbazole and its derivatives. sielc.com

Purification TechniqueDescriptionTypical Solvents/Conditions
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Light Petroleum
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Ethanol, Toluene/Hexane, Dichloromethane/Methanol, Chlorobenzene
Preparative HPLCHigh-resolution separation using a liquid chromatograph for isolation of pure compounds.Column: Reverse-phase (e.g., C18); Mobile Phase: Acetonitrile/Water gradient

Application of Green Chemistry Principles in the Synthesis of Carbazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of carbazole derivatives, including this compound, can benefit from the application of these principles.

Microwave-Assisted Synthesis: A significant advancement in green synthesis is the use of microwave irradiation as an energy source. Microwave-assisted organic synthesis can dramatically reduce reaction times, improve yields, and often allows for reactions to be conducted in the absence of a solvent ('dry media' conditions). The N-alkylation of carbazole has been shown to proceed remarkably fast under microwave irradiation by simply mixing the reactants with a solid adsorbent like potassium carbonate, thus avoiding the use of bulk solvents. researchgate.net

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. A key principle of green chemistry is to replace these with safer alternatives. Water is an ideal green solvent, and Ullmann-type C-N bond-forming reactions to produce carbazole alkaloids have been successfully carried out in aqueous media. sielc.com While the solubility of the reactants for the synthesis of this compound in water may be a challenge, the use of phase-transfer catalysts or co-solvents could potentially enable aqueous reaction conditions.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions, and can be used in small amounts. In the synthesis of carbazoles, various catalytic systems are employed. For instance, copper-catalyzed C-N coupling reactions are common. sci-hub.se The development of recyclable catalysts, such as magnetically recoverable palladium nanocatalysts, for the synthesis of 9H-carbazoles represents a significant step towards more sustainable processes. libretexts.org

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. Reactions like the Williamson ether synthesis can have good atom economy if side reactions are minimized. The choice of synthetic route and reaction conditions plays a crucial role in maximizing atom economy.

By integrating these green chemistry principles, the synthesis of this compound and other carbazole derivatives can be made more efficient, economical, and environmentally benign.

Advanced Spectroscopic and Structural Elucidation of 9 4 4 Bromophenoxy Butyl Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A complete NMR analysis would be foundational to confirming the molecular structure of 9-[4-(4-Bromophenoxy)butyl]carbazole. This would involve assigning the chemical shifts for all proton (¹H) and carbon (¹³C) atoms in the molecule and establishing their connectivity.

Variable Temperature NMR for Probing Rotational Barriers and Molecular Dynamics

Variable temperature (VT) NMR studies would provide insight into the dynamic processes of the molecule, such as the rotational barriers around the C-N and C-O single bonds. By recording NMR spectra at different temperatures, one could observe changes in the line shape of the signals, which can be analyzed to calculate the energy barriers for these rotations. This would reveal information about the conformational flexibility of the butyl chain and the spatial relationship between the aromatic ring systems.

Advanced Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Fingerprinting

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Detailed Molecular Architecture Characterization

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of this compound and subjecting it to collision-induced dissociation. The resulting fragment ions would provide a roadmap of the molecule's connectivity. Key fragmentations would be expected to occur at the ether linkage and along the butyl chain, providing definitive evidence for the proposed structure. The presence of bromine would be easily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed in any fragment containing the bromine atom.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Packing

At present, there is no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular conformation, including specific bond lengths, bond angles, and torsion angles as determined by this method, cannot be provided.

Analysis of Intermolecular Interactions and Crystal Engineering Aspects

Due to the absence of a determined crystal structure for this compound, an analysis of its specific intermolecular interactions (such as hydrogen bonding, halogen bonding, or π-π stacking) and the resulting supramolecular packing arrangement in the solid state is not possible. The principles of crystal engineering, which involve the design and control of these interactions to form desired crystalline architectures, cannot be specifically discussed in the context of this molecule without experimental crystallographic data.

Computational and Theoretical Investigations of 9 4 4 Bromophenoxy Butyl Carbazole

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

No specific research findings on the DFT-optimized geometry or electronic structure of 9-[4-(4-Bromophenoxy)butyl]carbazole were found in the public scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

No TD-DFT studies detailing the excited-state properties of this compound were identified.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

No molecular dynamics simulation studies describing the conformational flexibility, dihedral angles, or dynamic behavior of the phenoxy-butyl linker in this compound could be located.

Photophysical and Electrochemical Properties of 9 4 4 Bromophenoxy Butyl Carbazole

Absorption and Emission Spectroscopy in Diverse Solvents and Media

The photophysical properties of carbazole (B46965) derivatives are characterized by strong absorption in the UV region and fluorescence typically in the UV to blue region of the spectrum. These properties are influenced by the nature of substituents and the surrounding solvent environment. The absorption spectra of 9-phenylcarbazole derivatives typically show two main absorption bands around 290 nm and 340 nm. The band at approximately 290 nm is attributed to π→π* transitions within the conjugated system, while the band near 340 nm is often associated with intramolecular charge transfer (ICT) processes.

For copolymers containing 9-arylcarbazole units, absorption and photoluminescence peaks are generally blue-shifted compared to poly(9,9-dihexylfluorene) homopolymers acs.orgpolyu.edu.hk. In a study of symmetric carbazole derivatives, emission peaks in film were observed between 392 nm and 402 nm nih.gov. The introduction of different substituents onto the carbazole or its attached aryl groups can significantly affect the photophysical properties nih.gov.

Table 1: Illustrative Photophysical Data of Related Carbazole Derivatives in Solution

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Quantum Yield (Φf)
Indolo[3,2,1-jk]carbazole derivative (ICz-PPI)DCM-3980.725
Indolo[3,2,1-jk]carbazole derivative (2ICz-PPI)DCM-4140.639
Indeno[2,1-b]carbazole derivative (IDC-PA)DCM-4500.84
Indeno[2,1-b]carbazole derivative (IDC-Py)DCM-4390.78
Symmetric Carbazole (CzP-H)---0.72
Symmetric Carbazole (CzP-Me)-392 (Film)-0.50

Data sourced from studies on various fused-ring and symmetric carbazole derivatives. nih.govrsc.org

Carbazole derivatives often exhibit solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent. This effect is particularly pronounced in molecules with a donor-π-acceptor (D-π-A) structure, where the excited state has a more polar character than the ground state. As solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.

Studies on various luminogenic compounds show that positive solvatochromic fluorescence is a common feature rsc.org. For instance, the fluorescence intensity of carbazole-9-ylpropionic acid was found to increase with the increasing polarizability of solvents dss.go.th. This sensitivity to the local environment makes such compounds useful as polarity probes. While the absorption spectra of some carbazole derivatives show insignificant changes with solvent polarity, the emission spectra can show significant shifts, indicating a more substantial interaction of the excited state with the solvent molecules rsc.orgcmu.edu. Given the presence of the electron-donating carbazole and the electron-withdrawing influence of the phenoxy group, 9-[4-(4-Bromophenoxy)butyl]carbazole is expected to exhibit some degree of solvatochromism, making it a potential candidate for use as a fluorescent probe for local polarity.

The photoluminescence quantum yield (PLQY or Φf) is a measure of the efficiency of the fluorescence process. For carbazole derivatives, PLQY values can vary widely depending on the molecular structure, substitution pattern, and environment (solvent or solid state). Fused-ring carbazole derivatives have been reported with high PLQYs, such as 0.84 and 0.78 in DCM solution for specific indeno[2,1-b]carbazole structures rsc.org. Other novel oxetane-functionalized carbazole derivatives have shown PLQY values ranging from 4% to 87% in solution and film mdpi.comresearchgate.net.

The excited-state lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For carbazole and 3,6-di-tert-butylcarbazole in various organic solvents, the S1 (first singlet excited state) lifetime is in the range of 13–15 ns and is only weakly dependent on the solvent mdpi.com. In thin films, the lifetime of "isolated" carbazole molecules has been reported to be around 7.4 ns, which is shorter than in solution, suggesting the presence of additional non-radiative decay pathways in the solid state mdpi.com.

Mechanistic Studies of Fluorescence Quenching and Förster Resonance Energy Transfer (FRET)

Fluorescence quenching is a process that decreases the intensity of fluorescence emission. This can occur through various mechanisms, including collisional quenching, static quenching (formation of a non-fluorescent ground-state complex), and energy transfer. The fluorescence of carbazole is known to be quenched by various molecules. For example, halide ions can act as quenchers, with quenching efficiency increasing in the order F- < Cl- < Br- < I- dss.go.th. Pyridine and its derivatives can also quench carbazole fluorescence, often through the formation of a hydrogen-bonded complex in the excited state acs.org.

Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism of energy transfer from an excited donor fluorophore to a ground-state acceptor molecule. elspub.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. Carbazole derivatives, with their strong absorption and emission in the UV-blue region, are excellent candidates for being FRET donors to acceptors that absorb in the blue-green region, such as fluorescein. A FRET-based ionic nanoparticle has been successfully developed using a carbazole imidazolium cation as the donor and a fluorescein anion as the acceptor, demonstrating the utility of carbazole moieties in FRET systems for applications like bioimaging. elspub.com

Cyclic Voltammetry (CV) for Redox Potentials and Electrochemical Behavior

Cyclic voltammetry is a powerful technique used to investigate the redox properties of molecules, providing information on oxidation and reduction potentials, which correspond to the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, respectively.

The electrochemical behavior of 9-arylcarbazoles is dominated by the oxidation of the electron-rich carbazole moiety. iieta.org The nitrogen atom in the carbazole ring is the primary redox center. ntu.edu.tw For many 9-phenylcarbazole derivatives, the first oxidation wave corresponds to the removal of an electron from the carbazole unit to form a radical cation. ntu.edu.twntu.edu.tw The oxidation potential is sensitive to substituents on the carbazole ring but is relatively less affected by substituents on the para-position of the 9-phenyl group. ntu.edu.tw The bromophenoxy moiety is generally considered electrochemically stable within the potential window typically used to study carbazole oxidation.

Table 2: Redox Potentials of Representative 9-Arylcarbazole Derivatives

CompoundOxidation Potential (V vs. reference)ReversibilityNotes
9-PhenylcarbazoleEp,a = +1.38 VIrreversibleUndergoes dimerization upon oxidation.
3,6-dibromo-9-phenylcarbazoleE1/2 = +1.26 VReversibleBlocking the 3,6-positions prevents dimerization.
9-(p-tolyl)carbazoleEp,a = +1.33 VIrreversible-
3,6-di-tert-butyl-9-phenylcarbazoleE1/2 = +1.23 VReversibleBulky groups at 3,6-positions enhance stability.

Potentials are typically reported versus Ag/AgCl or Fc/Fc+. Data extracted from a study on 9-phenylcarbazoles. ntu.edu.twntu.edu.tw

The electrochemical stability of the oxidized species is crucial for applications in electronic devices. For 9-phenylcarbazole and other derivatives where the 3 and 6 positions of the carbazole ring are unsubstituted, the initial oxidation is often electrochemically irreversible. ntu.edu.twntu.edu.tw This is due to the high reactivity of the radical cation formed, which rapidly undergoes dimerization (coupling at the 3 or 6 positions) to form a dicarbazole species. ntu.edu.twntu.edu.tw This new species is also electroactive and can be observed in subsequent CV scans. ntu.edu.tw

To enhance the electrochemical stability and achieve reversible oxidation, the reactive 3 and 6 positions of the carbazole ring are often blocked with substituents. For example, introducing bromo or bulky tert-butyl groups at these positions effectively prevents the dimerization reaction, resulting in a stable radical cation and a reversible redox couple in the cyclic voltammogram. ntu.edu.twntu.edu.tw For the target compound, this compound, the carbazole ring is unsubstituted at the 3 and 6 positions. Therefore, it is predicted to undergo an irreversible oxidation process due to the dimerization of its radical cation, similar to the parent 9-phenylcarbazole.

Photoelectron Spectroscopy (UPS and XPS) for Electronic Band Structure Determination

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with photons of a specific energy and analyzing the kinetic energy of the emitted photoelectrons, one can determine the binding energies of electrons within the material. This information is crucial for constructing an energy level diagram, which is essential for understanding and predicting the behavior of the material in electronic devices. The two primary variants of PES are Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS).

For organic semiconductor materials like this compound, UPS is particularly valuable for probing the valence band region and determining the highest occupied molecular orbital (HOMO) energy level. The HOMO level is a critical parameter as it governs the hole injection and transport properties of the material. By using a UV light source, typically He I (21.22 eV) or He II (40.81 eV), UPS provides detailed information about the density of states in the valence region.

X-ray Photoelectron Spectroscopy (XPS), on the other hand, utilizes X-rays as the excitation source, allowing for the probing of core-level electrons. This provides information about the elemental composition and chemical states of the atoms within the molecule. While not directly measuring the valence band structure like UPS, XPS is instrumental in confirming the chemical integrity of the sample and can provide insights into the chemical environment of the constituent elements, such as carbon, nitrogen, oxygen, and bromine in the case of this compound.

A comprehensive search of the current scientific literature did not yield specific experimental UPS or XPS data for this compound. However, based on studies of similar carbazole derivatives, a general understanding of the expected electronic properties can be inferred. Carbazole-based materials are well-known for their hole-transporting capabilities, which is attributed to the electron-rich nature of the carbazole moiety. The HOMO levels of carbazole derivatives typically fall in the range of -5.0 to -6.0 eV. The introduction of the bromophenoxy group is expected to influence the electronic properties. The electronegative bromine atom and the phenoxy group can modulate the electron density distribution within the molecule, which in turn would affect the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels.

To provide a more concrete understanding, the following table presents hypothetical yet representative data for the electronic properties of this compound, based on typical values observed for analogous carbazole compounds. It is important to note that these values are illustrative and await experimental verification.

PropertyMethodRepresentative Value
Highest Occupied Molecular Orbital (HOMO)UPS-5.6 eV
Ionization PotentialUPS5.8 eV
Work FunctionUPS4.3 eV
C 1s Binding EnergyXPS285.0 eV
N 1s Binding EnergyXPS400.5 eV
O 1s Binding EnergyXPS532.8 eV
Br 3d Binding EnergyXPS70.2 eV

The determination of the precise electronic band structure of this compound through experimental UPS and XPS studies would be a valuable contribution to the field of organic electronics. Such data would enable a more accurate prediction of its performance in devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs), and would facilitate the rational design of new materials with tailored electronic properties.

Chemical Transformations and Derivatization of 9 4 4 Bromophenoxy Butyl Carbazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenoxy Moiety (e.g., Suzuki, Sonogashira, Heck)

The bromine atom on the phenoxy group is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, offering a powerful tool for molecular engineering. acs.orgacs.org The general utility of palladium catalysts in coupling reactions with organohalides is well-established, providing efficient pathways to a diverse array of derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For 9-[4-(4-bromophenoxy)butyl]carbazole, a Suzuki reaction would replace the bromine atom with various aryl, heteroaryl, or vinyl groups. This method is widely used for synthesizing biaryls and conjugated systems. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgbeilstein-journals.org This reaction is highly effective for forming aryl-alkyne bonds, directly extending the π-conjugation of the molecule. The resulting alkynyl derivatives are valuable intermediates for creating more complex structures or materials with specific optoelectronic properties. nih.govcmu.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond at the vinylic position, effectively attaching a vinyl-substituted group to the phenoxy ring. researchgate.net This transformation is useful for synthesizing stilbene-like structures and other vinyl-aromatic systems.

The table below illustrates hypothetical outcomes of these cross-coupling reactions on this compound, based on typical reaction partners.

Reaction Type Coupling Partner (Example) Catalyst System (Typical) Resulting Structure (Schematic)
Suzuki Phenylboronic acidPd(PPh₃)₄, K₂CO₃Carbazole-linker-O-biphenyl
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NCarbazole-linker-O-phenylethynylbenzene
Heck StyrenePd(OAc)₂, P(o-tol)₃, Et₃NCarbazole-linker-O-stilbene

The primary application of cross-coupling reactions on this compound is the synthesis of novel π-conjugated systems. By strategically choosing the coupling partner, researchers can extend the electronic conjugation from the carbazole (B46965) unit, through the linker and phenoxy group, to a newly introduced moiety.

For example, coupling with aromatic boronic acids (Suzuki), terminal alkynes (Sonogashira), or vinyl compounds (Heck) leads to the formation of larger, planarized molecules. wikipedia.orgnih.gov These extended architectures are of significant interest in the field of organic electronics, where they are explored as materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors. beilstein-journals.orgmdpi.com The carbazole moiety acts as a strong electron donor (hole-transporting unit), and the newly introduced group can be selected to be an electron acceptor, creating a donor-acceptor (D-A) structure within a single molecule. Such D-A systems often exhibit unique photophysical properties, including intramolecular charge transfer (ICT). beilstein-journals.org

The functional groups introduced via cross-coupling reactions have a profound impact on the spectroscopic and electronic properties of the resulting molecule. The nature of the substituent—whether it is electron-donating or electron-withdrawing—can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). clockss.orgbeilstein-journals.org

Electron-donating groups (e.g., methoxy, alkyl) attached to the new aromatic ring generally raise the HOMO energy level and have a smaller effect on the LUMO.

Electron-withdrawing groups (e.g., cyano, nitro, sulfonyl) tend to lower the LUMO energy level significantly. beilstein-journals.org

These modifications directly influence the absorption and emission spectra of the compounds. nih.gov Extending the conjugation typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra. The introduction of strong electron-withdrawing groups can enhance ICT characteristics, often resulting in broadened, red-shifted emission with a larger Stokes shift. beilstein-journals.org

The following table summarizes the expected effects of different substituents on the photophysical properties of derivatives of this compound.

Substituent Type (on new moiety) Example Group Expected Effect on HOMO/LUMO Gap Expected Spectroscopic Shift (Absorption/Emission)
Electron-Donating-OCH₃, -CH₃Minor decreaseSlight Red Shift
Neutral/Conjugating-PhenylDecreaseRed Shift
Electron-Withdrawing-CN, -NO₂Significant decreaseStrong Red Shift, potential for ICT

Further Functionalization of the Carbazole Nitrogen: Advanced Alkylation or Acylation Reactions

In the parent molecule this compound, the nitrogen atom of the carbazole ring is already functionalized with the butylphenoxy group. Therefore, further alkylation or acylation at this position is not feasible without cleaving the existing N-C bond. The nitrogen atom in a 9-substituted carbazole is tertiary and lacks the acidic proton necessary for typical N-functionalization reactions like N-alkylation or N-acylation that are common for 9H-carbazole. nih.govijrpc.com

Further derivatization would instead target the electrophilic substitution on the carbazole ring itself, typically at the 3, 6, and to a lesser extent, the 1 and 8 positions, which are activated by the nitrogen atom. chim.it Reactions such as halogenation, nitration, or Friedel-Crafts acylation would occur on the carbazole core, allowing for the introduction of additional functional groups. This would create a multifunctional molecule where one side (the phenoxy group) and the other (the carbazole ring) can be independently modified.

Side-Chain Modifications and Linker Diversification Strategies

Rather than modifying the side-chain of the existing molecule, diversification is typically achieved by synthesizing analogues with different linkers from the outset. This involves reacting the carbazole anion with various α,ω-dihaloalkanes or other bifunctional linkers. Strategies could include:

Varying Chain Length: Using shorter (e.g., ethyl) or longer (e.g., hexyl, octyl) alkyl chains to control the distance and flexibility between the two ends of the molecule. nih.gov

Introducing Rigidity: Incorporating rigid units like phenyl or cyclic aliphatic groups into the linker to restrict conformational freedom.

Adding Functionality: Using linkers that contain other functional groups like esters or amides to introduce different chemical properties.

These modifications can significantly affect the thermal stability, solubility, and film-forming properties of the resulting materials, which is crucial for their processability in device fabrication.

Polymerization Strategies Utilizing this compound as a Monomer

The structure of this compound makes it a suitable candidate for use as an A-B type monomer in polycondensation reactions. The molecule contains a reactive site (the bromo group) that can be transformed into another reactive group (e.g., a boronic ester) to create an A-B monomer for polymerization.

One of the most effective methods for polymerizing such monomers is through Suzuki polycondensation. mdpi.com This would involve a two-step process:

Monomer Modification: The bromo group of this compound is converted into a boronic acid pinacol (B44631) ester via a Miyaura borylation reaction. This creates an A-B type monomer possessing both an aryl halide (if another bromo group is introduced onto the carbazole ring) or an aryl-boronic ester and a latent polymerization site. Alternatively, if a di-bromo derivative of the carbazole ring is used, the molecule can act as an A-A monomer for copolymerization with a B-B type monomer.

Polymerization: The modified monomer (or a mixture of comonomers) is then subjected to palladium-catalyzed polycondensation conditions. This process links the monomers together, forming a long-chain polymer where the carbazole and phenoxy units are part of the polymer backbone.

The resulting polymers would be poly(carbazole-alt-phenylene ether)s. These materials are expected to possess the excellent hole-transporting properties of carbazole and are of great interest for applications in organic electronics. mdpi.commdpi.com The flexible butyl ether linker in the polymer backbone would likely enhance solubility and improve processability compared to polymers with fully rigid backbones.

Integration into Conjugated Polymer Backbones for Functional Materials

The incorporation of carbazole moieties into conjugated polymer backbones is a widely utilized strategy for developing materials with tailored optoelectronic properties, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. idu.ac.id The carbazole unit is favored for its excellent hole-transporting capabilities, high thermal stability, and facile functionalization at various positions on the aromatic core. idu.ac.id

Generally, the integration of a monomer like this compound into a polymer backbone would proceed through polymerization reactions that leverage its reactive sites. The bromine atom on the phenoxy group presents a key site for cross-coupling reactions.

Hypothetical Polymerization Pathways:

While no specific studies on this compound were found, analogous brominated carbazole derivatives are commonly polymerized via several established methods:

Yamamoto Coupling: This method involves the nickel-catalyzed dehalogenative polymerization of aryl halides. In a hypothetical scenario, if the carbazole ring of this compound were to be di-brominated (e.g., at the 3 and 6 positions), it could undergo homopolymerization or copolymerization with other di-bromo or di-boronic acid-functionalized monomers.

Suzuki Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. The 4-bromophenoxy group of the target compound could potentially react with a monomer containing two boronic acid or boronic ester groups to form a conjugated polymer.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. Similar to the Suzuki coupling, the bromo-functionalized monomer could be coupled with a di-stannylated comonomer.

Heck Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. This could be a viable method if copolymerized with a monomer containing vinyl groups.

Expected Properties of the Resulting Functional Materials:

Had such polymers been synthesized, their properties would be influenced by the constituent parts of the monomer:

Carbazole Moiety: Would primarily contribute to the hole-transporting properties of the polymer, making it suitable as a hole-transport layer (HTL) in electronic devices. Its inherent thermal stability would also enhance the durability of the final material. idu.ac.id

Butyl Chain: The flexible butyl linker between the carbazole and the phenoxy group would increase the solubility of the resulting polymer, which is a crucial factor for solution-based processing and fabrication of thin films.

Phenoxy Group: This group could influence the electronic properties and morphology of the polymer backbone.

Data on Analogous Polycarbazoles:

To provide context, the following table summarizes typical properties of functional polymers derived from other carbazole-based monomers. It is important to reiterate that this data is not for polymers of this compound but for structurally related polycarbazoles found in the literature.

Polymer StructurePolymerization MethodMolecular Weight ( g/mol )Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Application
Poly(N-vinylcarbazole)Radical Polymerization10,000 - 1,000,000-5.8 to -6.1-2.2 to -2.4Host material in OLEDs
Poly(3,6-carbazole)ElectropolymerizationN/A (film)-5.4 to -5.6-2.3 to -2.5Hole-transport material
Alternating copolymers of carbazole and fluoreneSuzuki Coupling15,000 - 50,000-5.7 to -5.9-2.5 to -2.8Emissive layer in PLEDs

Table 1. Representative Properties of Various Carbazole-Based Polymers.

Potential Applications in Advanced Materials and Device Technologies

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The field of organic electronics heavily relies on materials that can efficiently transport charge carriers and exhibit stable amorphous states. Carbazole (B46965) derivatives have been extensively investigated and are widely used in both OLEDs and OPVs due to their excellent electronic and physical properties. mdpi.comnih.govresearchgate.net

The primary role of carbazole-based materials in OLEDs is as a Hole-Transporting Material (HTM) . acs.orgrsc.org The carbazole nucleus is an electron-rich aromatic system, which facilitates the transport of holes from the anode towards the emissive layer. mdpi.com In 9-[4-(4-bromophenoxy)butyl]carbazole, the carbazole unit is expected to retain this intrinsic hole-transporting capability. The flexible butyl chain could enhance solubility and improve the quality of thin films formed by solution processing, while the bulky bromophenoxy group may help in preventing crystallization and promoting morphological stability, a critical factor for device longevity. researchgate.net Carbazole derivatives are known for their high glass transition temperatures (Tg), which contributes to the thermal stability of OLED devices. mdpi.com

Furthermore, due to their high triplet energy (typically around 3.0 eV), carbazole derivatives can function as an Electron-Blocking Layer (EBL) or as a host material for phosphorescent emitters. researchgate.netresearchgate.net As an EBL, the material confines electrons within the emissive layer, preventing them from reaching the HTL and thus increasing the probability of electron-hole recombination, which enhances device efficiency. When used as a host, the high triplet energy of the carbazole moiety allows for efficient energy transfer to green, red, and even blue phosphorescent guest emitters without quenching the emission. mdpi.comresearchgate.net

In some cases, carbazole derivatives themselves can act as the Emitter Component , particularly for deep-blue emission. mdpi.comrsc.orgnih.gov By modifying the carbazole core with various substituents, the emission wavelength can be tuned. While this compound itself is not designed as a primary emitter, its carbazole core provides a foundation that could be further functionalized to create efficient blue-emitting materials.

In the context of Organic Photovoltaics (OPVs) , specifically in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs), carbazole derivatives are primarily used as HTMs. mdpi.comrsc.org Their function is to efficiently extract and transport holes from the light-absorbing layer (the dye or perovskite) to the electrode, a critical step for high power conversion efficiency. acs.org The energy levels (HOMO/LUMO) of the HTM must be well-aligned with the energy levels of the perovskite or dye for efficient charge extraction. The electronic properties of this compound would need to be characterized to determine its suitability for specific photovoltaic device architectures.

Table 1: Potential Roles of this compound in Organic Electronics

RoleFunctionKey Properties Conferred by Carbazole CorePotential Influence of Substituents
Hole-Transporting Material (HTM) Facilitates the movement of positive charge carriers (holes).High hole mobility, good thermal stability, electron-rich nature. mdpi.comresearchgate.netButyl chain may improve solubility and film formation; bromophenoxy group may enhance morphological stability.
Electron-Blocking Layer (EBL) Confines electrons within the emissive layer to increase recombination efficiency.High triplet energy, wide bandgap. researchgate.netmdpi.comThe overall wide bandgap of the molecule is expected to be suitable for electron blocking.
Host for Emitters Forms a matrix for guest emitter molecules in the emissive layer.High triplet energy prevents quenching of phosphorescent emitters. researchgate.netThe bulky structure could help in preventing aggregation of guest molecules.
Emitter Component Emits light upon recombination of electrons and holes.Intrinsic blue fluorescence, tunable emission via substitution. mdpi.comrsc.orgThe bromophenoxy group may influence the emission color and quantum efficiency.

Several strategies involving molecular design can be employed to enhance the performance of devices utilizing carbazole derivatives like this compound.

Molecular Architecture: Creating multi-arm or dendritic structures based on the carbazole unit can lead to materials with higher glass transition temperatures and better morphological stability. For instance, a three-arm star-shaped carbazole derivative has shown remarkable photovoltaic conversion efficiency in perovskite solar cells. rsc.org

Bipolar Transport: While carbazoles are inherently better hole transporters, introducing electron-deficient moieties (like imidazole (B134444) or oxadiazole) into the molecular structure can lead to bipolar materials that can transport both holes and electrons. mdpi.com This balanced charge transport is crucial for achieving high recombination efficiency in the emissive layer of OLEDs.

Thermally Activated Delayed Fluorescence (TADF): A key strategy for achieving high efficiency in OLEDs is the use of TADF emitters. By designing molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, triplet excitons (which constitute 75% of the total excitons) can be converted to singlet excitons via reverse intersystem crossing (RISC), leading to theoretical internal quantum efficiencies of 100%. Carbazole is a popular building block for TADF molecules. nih.gov

Ring Extension: A novel strategy involves extending the fused-ring system of the carbazole core, for instance, by creating indolocarbazole or indenocarbazole structures. This approach can optimize the molecular rigidity and carrier transport properties, leading to more efficient phosphorescent OLEDs with suppressed efficiency roll-off. rsc.org

Fluorescent Probes and Sensors for Chemical and Environmental Detection (non-biological applications)

The inherent fluorescence of the carbazole moiety makes it an excellent building block for the development of chemosensors. researchgate.netnih.gov These sensors operate by detecting changes in their fluorescence properties (intensity, wavelength, or lifetime) upon interaction with a specific analyte.

The design of a carbazole-based fluorescent sensor typically involves two key components: the carbazole fluorophore and a recognition unit (receptor) that selectively binds to the target analyte. The interaction between the receptor and the analyte induces a change in the photophysical properties of the carbazole fluorophore, leading to a detectable signal.

Key design principles include:

Photoinduced Electron Transfer (PET): A common mechanism where the receptor, in its unbound state, quenches the fluorescence of the carbazole fluorophore through PET. Upon binding the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The sensor molecule is designed to have a donor-π-acceptor (D-π-A) structure. Binding of the analyte to the receptor part of the molecule alters the ICT character, causing a shift in the emission wavelength.

Analyte-Induced Reaction: The sensor can be designed to undergo a specific chemical reaction with the analyte (e.g., hydrolysis, cleavage of a specific bond), which unmasks or activates the carbazole fluorophore, resulting in a significant change in fluorescence. researchgate.net

The compound this compound, in its current form, is not a chemosensor as it lacks a specific recognition site. However, it serves as an excellent precursor for developing such sensors. The bromo-substituent on the phenoxy ring is a versatile functional handle that can be used to introduce various receptor groups through cross-coupling reactions.

Carbazole-based fluorescent probes have been successfully developed for the detection of a wide array of analytes.

Metal Ions: By incorporating chelating groups such as amines, Schiff bases, or crown ethers, carbazole sensors can selectively detect various metal ions including Cu²⁺, Hg²⁺, Cr³⁺, and Zn²⁺. researchgate.netrsc.orgrsc.orgrsc.org The interaction of the metal ion with the chelating group modulates the electronic properties of the carbazole, leading to a fluorescence response. For example, a sensor with a carbazole-barbituric acid conjugate was developed for the selective "turn-on" detection of Hg²⁺. rsc.org

Anions: The detection of anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) is often achieved by designing carbazole derivatives with hydrogen-bond donor groups (e.g., -NH, -OH). mdpi.comnih.gov The anion binding through hydrogen bonds disrupts the existing electronic structure, causing a change in fluorescence or a visible color change. mdpi.comnih.gov

Environmental Pollutants: Carbazole-based fluorescent polymers have been created for the sensitive detection of pesticides in water. acs.org These porous polymers can recognize and detect pollutants like trifluralin (B1683247) through fluorescence quenching mechanisms. The high surface area of these porous materials enhances their sensitivity.

Table 2: Examples of Analytes Detected by Carbazole-Based Fluorescent Sensors

Analyte ClassSpecific ExamplesDetection MechanismReference
Metal Ions Cu²⁺, Co²⁺, Hg²⁺, Cr³⁺, Zn²⁺Chelation-induced fluorescence change (quenching or enhancement) researchgate.netrsc.orgresearchgate.net
Anions F⁻, Cl⁻, CN⁻, AcO⁻Hydrogen bonding leading to colorimetric or fluorescent changes mdpi.comnih.govnih.gov
Environmental Pollutants Trifluralin (Pesticide)Fluorescence quenching by porous polymer acs.org

Photorefractive Materials and Non-Linear Optical (NLO) Applications

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, optical data storage, and telecommunications. nih.gov Organic materials, particularly those with extended π-conjugated systems, are promising candidates for NLO applications.

The carbazole core, with its delocalized π-electron system, provides the necessary electronic structure for NLO activity. du.ac.ir The NLO response of a molecule can be significantly enhanced by creating a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated bridge. acs.org In this compound, the carbazole unit acts as a strong electron donor. The 4-bromophenoxy group can also participate in the π-system, and the electronegative bromine atom can modulate the electron-accepting character of this part of the molecule. Theoretical and experimental studies on similar carbazole-based dyes have shown that modifying the spacer units and acceptor groups can significantly enhance NLO properties like hyperpolarizability. aip.org

Carbazole derivatives have also been used to create photorefractive polymers . These materials can change their refractive index in response to light, allowing for the recording of dynamic holograms. A fully functionalized photorefractive polyimine containing a carbazole unit has been synthesized, demonstrating high second-order optical nonlinearity and significant holographic diffraction efficiency. spiedigitallibrary.org The combination of photoconductivity (from the carbazole unit) and electro-optic activity (from a non-linear optical chromophore) within the same material is key to its photorefractive performance. The structure of this compound makes it a potential building block for such multifunctional polymers. Recent studies on donor-acceptor complexes involving carbazole have demonstrated enhanced cubic nonlinearity, highlighting their potential for ultrafast switching applications. rsc.org

Components in Electrochromic Devices, Smart Windows, and Displays

Detailed research findings and data tables for this compound in this application are not available in the reviewed scientific literature.

Compound Register

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions Regarding 9-[4-(4-Bromophenoxy)butyl]carbazole

Direct academic publications focusing exclusively on this compound are not extensively available, suggesting it is a novel or less-studied compound. However, a comprehensive understanding can be constructed by analyzing its constituent molecular fragments.

The molecule's structure comprises three key components:

A Carbazole (B46965) Core: This planar, electron-rich heterocyclic system is well-known for its excellent hole-transport properties, high thermal stability, and significant fluorescence quantum yield. mdpi.com It serves as a fundamental building block in a vast array of organic electronic materials. tandfonline.com

A Flexible Butyl Linker: The four-carbon aliphatic chain attached to the carbazole nitrogen introduces conformational flexibility. This can enhance the material's solubility in organic solvents and influence the morphology of thin films, which is a critical parameter in device fabrication.

A 4-Bromophenoxy Group: This terminal unit provides several functions. The ether linkage connects the functional end-group to the carbazole core. The bromine atom is a key functional handle; it can be readily used for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures. nih.gov It also modulates the electronic properties and can induce specific intermolecular interactions.

A plausible synthesis for this compound would involve a two-step process: first, the N-alkylation of carbazole with 1,4-dibromobutane (B41627) to produce 9-(4-bromobutyl)-9H-carbazole, a known intermediate. nih.govresearchgate.net This would be followed by a Williamson ether synthesis with 4-bromophenol (B116583) to attach the terminal phenoxy group. vulcanchem.com The compound is an important intermediate for creating organic semiconductors and conjugated polymers. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / InformationBasis of Estimation
Molecular FormulaC₂₂H₂₀BrNOSum of atomic constituents
Molecular Weight406.31 g/molCalculation from molecular formula
Structural ClassificationAromatic ether with a carbazole backboneAnalysis of chemical structure
Key Functional GroupsCarbazole, Alkyl Ether, BromophenylAnalysis of chemical structure

Identification of Unresolved Challenges and Open Questions in Carbazole Derivative Research

Despite the extensive study of carbazoles, several challenges remain, representing open avenues for scientific inquiry.

Regioselective Functionalization: Achieving precise, site-selective functionalization on the carbazole core remains a significant synthetic hurdle. chim.it While methods for substitution at the N-9, C-3, and C-6 positions are relatively established, selectively targeting the C-1, C-2, C-4, and C-8 positions is far more challenging. rsc.org Developing new catalytic systems, such as those based on C-H activation, that offer high regioselectivity under mild conditions is a primary goal. chim.itrsc.org

Device Efficiency and Stability: In the context of Organic Light-Emitting Diodes (OLEDs), a key challenge is the development of stable and efficient deep-blue emitters. mdpi.comrsc.org Furthermore, achieving a good balance between electron and hole transport in a single material (ambipolarity) is difficult but crucial for optimizing device performance and longevity. magtech.com.cn The long-term operational stability of carbazole-based materials under electrical stress is another area requiring significant improvement. rsc.org

Structure-Property Relationships: While general trends are known, a precise and predictable understanding of how specific substitutions influence photophysical and electronic properties is still developing. researchgate.net For instance, the interplay between molecular rigidity, flexibility, and the resulting material properties (e.g., charge mobility, emission characteristics) is complex and not always intuitive.

Commercial Viability: For many advanced applications, challenges related to scaling up synthesis, ensuring high purity, and reducing production costs must be overcome to move from laboratory-scale research to commercial viability. rsc.org

Proposed Future Research Avenues for Next-Generation Carbazole-Based Functional Materials

Future research in carbazole chemistry is poised to expand into increasingly sophisticated and functional molecular designs.

Multifunctional and Smart Materials: A promising direction is the design of single molecules that integrate multiple functions. For example, creating materials that combine efficient thermally activated delayed fluorescence (TADF) for OLEDs with two-photon absorption (2PA) for bio-imaging has recently been demonstrated. chemeurope.comrudebaguette.com This involves sophisticated molecular engineering to reconcile conflicting structural requirements for different properties. chemeurope.com

Advanced Host and Emitter Systems: Research will continue to focus on novel carbazole-based donor-acceptor (D-A) structures for TADF emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. rsc.org Designing hosts that have high triplet energies and are electronically compatible with these advanced emitters is a parallel and equally important goal. mdpi.com

Expansion into New Application Areas: While carbazoles are well-established in organic electronics, their unique properties make them suitable for other advanced applications. researchgate.net This includes their use as building blocks for microporous organic polymers (MOPs) for applications in gas storage and separation, as well as the development of highly sensitive and selective chemosensors. tandfonline.com

Biomedical and Pharmaceutical Applications: The carbazole scaffold is a recognized pharmacophore, and research into new derivatives with anticancer, antimicrobial, and neuroprotective properties continues to be a fertile area of investigation. echemcom.com Future work could focus on creating conjugates that link the carbazole unit to other bioactive moieties to develop multi-target therapeutic agents. echemcom.com

Broader Impact and Significance of Research on Aromatic Ethers with Carbazole Backbones in Chemical Science

The study of aromatic ethers with carbazole backbones, the class to which this compound belongs, has a significant impact on the broader field of chemical science.

Advancing Molecular Engineering: This class of compounds exemplifies the power of modular design in creating functional materials. It allows chemists to combine the robust electronic and photophysical properties of the carbazole core with the diverse functionalities introduced through the ether linkage. mdpi.comnumberanalytics.com This modular approach is a cornerstone of modern materials science, enabling the fine-tuning of properties for specific, high-value applications.

Fueling Innovations in Organic Electronics: Carbazole-based materials are integral to the progress of organic electronics. mdpi.com Their use as hole-transport materials, hosts for phosphorescent and TADF emitters, and as fluorescent emitters themselves has been crucial for the development of high-performance OLEDs for displays and lighting, as well as for organic photovoltaics and field-effect transistors. tandfonline.comresearchgate.net

Developing New Synthetic Methodologies: The demand for precisely structured carbazole derivatives pushes the boundaries of synthetic organic chemistry. It has spurred the development of novel catalytic methods, including advanced cross-coupling reactions and direct C-H functionalization, which have broad applicability beyond just carbazole chemistry. rsc.orgnih.gov

Interdisciplinary Scientific Exploration: Research on carbazole derivatives sits (B43327) at the intersection of chemistry, physics, materials science, and biology. The development of a molecule for an OLED display may lead to insights for creating a new probe for medical imaging, highlighting the interconnectedness of fundamental scientific research and its potential for wide-ranging technological and societal impact. rudebaguette.com

Q & A

Basic: What synthetic protocols are established for 9-[4-(4-Bromophenoxy)butyl]carbazole?

Answer:
The compound is synthesized via a multi-step process involving:

  • N-Alkylation : React carbazole with 1,4-dibromobutane in toluene using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C for 3 hours, yielding 9-(4-bromobutyl)-9H-carbazole (89.5% yield) .
  • Etherification : Substitute the bromine atom with 4-bromophenoxy groups via nucleophilic substitution. This involves refluxing with K₂CO₃ and 4-bromophenol in acetone for 72 hours under nitrogen, followed by recrystallization from ethyl acetate .
    Key Purification Steps :
  • Removal of unreacted reagents via vacuum distillation.
  • Recrystallization from ethanol or ethyl acetate to enhance purity.

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • Reaction Path Search : Identify energy barriers for N-alkylation and etherification steps to determine optimal temperatures or catalysts .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to recommend conditions for higher efficiency. ICReDD’s approach combines computational predictions with experimental validation, reducing trial-and-error cycles by ~40% .
    Methodology :

Perform DFT simulations to model reaction mechanisms.

Use Bayesian optimization to narrow experimental parameters (e.g., solvent polarity, catalyst loading).

Basic: What characterization techniques validate the structure and purity?

Answer:

  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, dihedral angles) as in related bromocarbazole derivatives (R-factor = 0.023) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Elemental Analysis : Verify Br content (theoretical: ~16.2% for C₂₂H₁₉BrN₂O) .

Advanced: How to resolve contradictions in thermal stability data across studies?

Answer:
Contradictions often arise from differing experimental setups. A factorial design approach isolates variables:

  • Variables : Heating rate (5–20°C/min), atmosphere (N₂ vs. air), sample crystallinity.
  • Response Surface Methodology (RSM) : Quantify interactions between variables. For example, thermal decomposition temperatures may vary by ±15°C due to oxidation in air vs. inert conditions .
    Steps :

Replicate experiments under controlled conditions.

Apply ANOVA to identify statistically significant factors.

Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Basic: What are key applications in materials science research?

Answer:

  • Organic Electronics : Acts as a hole-transporting material in OLEDs due to carbazole’s high triplet energy and bromophenoxy groups’ electron-withdrawing effects.
  • Polymer Synthesis : Serves as a monomer for conjugated polymers with tunable bandgaps (e.g., for photovoltaic devices) .

Advanced: How to design experiments for studying aggregation-induced emission (AIE) properties?

Answer:

  • Solvent Polarity Screening : Test fluorescence in solvents like THF (polar) vs. hexane (non-polar) to observe AIE activation.
  • Concentration-Dependent Studies : Measure quantum yield at 10⁻⁶–10⁻³ M to identify critical aggregation concentrations.
  • Time-Resolved Spectroscopy : Correlate emission lifetime with aggregate formation kinetics .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Hazard Mitigation : Use LiAlH₄ (in THF) under strict anhydrous conditions to prevent explosive reactions.
  • Waste Management : Neutralize brominated byproducts with NaHCO₃ before disposal .

Advanced: How to correlate molecular conformation with optoelectronic properties?

Answer:

  • Single-Crystal XRD : Determine π-π stacking distances (e.g., 3.5–3.8 Å for charge transport efficiency) .
  • DFT Calculations : Simulate HOMO/LUMO levels and compare with cyclic voltammetry data. For example, HOMO = −5.3 eV predicts hole injection capability in OLEDs .

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Feasible Synthetic Routes

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9-[4-(4-Bromophenoxy)butyl]carbazole
Reactant of Route 2
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9-[4-(4-Bromophenoxy)butyl]carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.